3,5-Difluoro-2-(1-fluoroethyl)benzaldehyde
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Overview
Description
3,5-Difluoro-2-(1-fluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a 1-fluoroethyl group at the 2 position
Preparation Methods
Chemical Reactions Analysis
3,5-Difluoro-2-(1-fluoroethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-2-(1-fluoroethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(1-fluoroethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5-Difluoro-2-(1-fluoroethyl)benzaldehyde can be compared with other fluorinated benzaldehyde derivatives, such as:
3,5-Difluorobenzaldehyde: Lacks the 1-fluoroethyl group, making it less complex.
2,4-Difluorobenzaldehyde: Different substitution pattern on the benzene ring.
4-Fluorobenzaldehyde: Only one fluorine atom, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C9H7F3O |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
3,5-difluoro-2-(1-fluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O/c1-5(10)9-6(4-13)2-7(11)3-8(9)12/h2-5H,1H3 |
InChI Key |
MCWPREOEQONOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)C=O)F |
Origin of Product |
United States |
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